molecular formula C16H13N3O3 B5522826 METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE

METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE

Cat. No.: B5522826
M. Wt: 295.29 g/mol
InChI Key: TZSOUZFSFGBUOB-NBVRZTHBSA-N
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Description

METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by its unique structure, which includes a fluorene backbone, a carbamoylamino group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE typically involves the reaction of fluorene derivatives with carbamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from 0°C to 50°C. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of catalysts, such as indium triflate, can also enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted fluorene derivatives, amines, and esters. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE is unique due to its fluorene backbone, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-15(20)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)18-19-16(17)21/h2-8H,1H3,(H3,17,19,21)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSOUZFSFGBUOB-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331387
Record name methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303059-56-5
Record name methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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